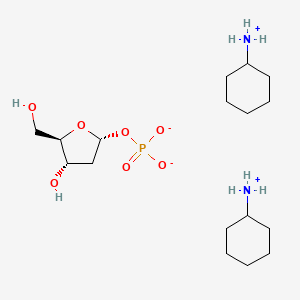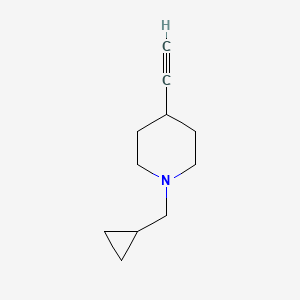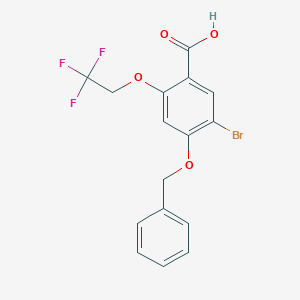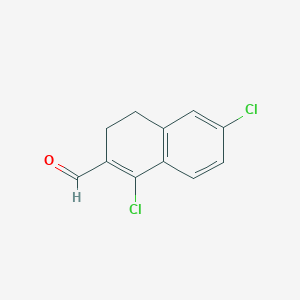![molecular formula C22H28O2 B13720175 (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic steroid with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethynylation: Addition of ethynyl groups to the steroid backbone.
Methylation: Introduction of methyl groups to achieve the desired structure.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production.
Purification: Using chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and ethynyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Study of Steroid Chemistry: Provides insights into the reactivity and stability of complex steroid structures.
Biology
Hormone Research: Studied for its potential effects on hormone receptors and pathways.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug Development: Potential use in developing new therapeutic agents for hormone-related disorders.
Cancer Research: Studied for its potential anti-cancer properties.
Industry
Pharmaceuticals: Used in the production of steroid-based medications.
Biotechnology: Employed in research and development of new biotechnological applications.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved often include:
Hormone Receptor Binding: Binding to androgen or estrogen receptors.
Gene Expression Modulation: Influencing the transcription of target genes.
Cell Signaling Pathways: Affecting pathways like MAPK or PI3K-Akt.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Testosterone: A natural androgen with a related steroid backbone.
Norethindrone: A synthetic progestin with comparable biological activity.
Uniqueness
Structural Complexity: The presence of multiple functional groups and a complex ring system makes it unique.
Biological Activity: Its ability to modulate multiple hormone receptors sets it apart from simpler steroids.
This detailed article provides a comprehensive overview of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H28O2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |
InChI-Schlüssel |
GCKFUYQCUCGESZ-OGKXSSEESA-N |
Isomerische SMILES |
CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 |
Kanonische SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)



